molecular formula C4H9NO2S B14284844 Aziridine, 2-methyl-1-(methylsulfonyl)- CAS No. 119005-31-1

Aziridine, 2-methyl-1-(methylsulfonyl)-

Cat. No.: B14284844
CAS No.: 119005-31-1
M. Wt: 135.19 g/mol
InChI Key: QQLUVBKXOKBHJC-UHFFFAOYSA-N
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Description

Aziridine, 2-methyl-1-(methylsulfonyl)- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine, 2-methyl-1-(methylsulfonyl)- typically involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method allows for an efficient and general synthesis of aziridines with high diastereoselectivity . Another common method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalytic amount of Bi(OTf)3, which produces the corresponding aziridine carboxylates with excellent cis-diastereoselectivity .

Industrial Production Methods

Industrial production of aziridines often involves the use of large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solid acid catalysts such as Montmorillonite K-10 has been reported to catalyze the stereoselective reaction of imines with ethyl diazoacetate, providing aziridines in very good yields and exclusive selectivity .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 2-methyl-1-(methylsulfonyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl aziridines, amines, and various substituted aziridines depending on the nucleophile used .

Mechanism of Action

The mechanism of action of aziridine, 2-methyl-1-(methylsulfonyl)- involves the ring-opening reactions facilitated by the strain in the three-membered aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to the formation of various products. The molecular targets and pathways involved include interactions with nucleophilic sites in biological molecules, which can result in the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridine, 2-methyl-1-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

119005-31-1

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

2-methyl-1-methylsulfonylaziridine

InChI

InChI=1S/C4H9NO2S/c1-4-3-5(4)8(2,6)7/h4H,3H2,1-2H3

InChI Key

QQLUVBKXOKBHJC-UHFFFAOYSA-N

Canonical SMILES

CC1CN1S(=O)(=O)C

Origin of Product

United States

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